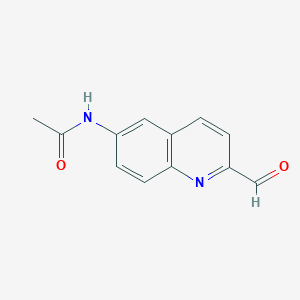

N-(2-Formylquinolin-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-formylquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8(16)13-10-4-5-12-9(6-10)2-3-11(7-15)14-12/h2-7H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQGSRDYZYMTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650780 | |

| Record name | N-(2-Formylquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-55-6 | |

| Record name | N-(2-Formyl-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Formylquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Formylquinolin-6-yl)acetamide: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This technical guide provides an in-depth analysis of N-(2-Formylquinolin-6-yl)acetamide, a highly functionalized quinoline derivative poised as a versatile building block for drug discovery and chemical biology. We will explore its core chemical properties, propose robust synthetic strategies, and detail its reactivity, with a focus on leveraging its dual functionality for the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the synthetic potential of this valuable intermediate.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in pharmaceutical sciences. Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The unique electronic properties of the quinoline ring system and the ability to functionalize it at multiple positions allow for the fine-tuning of steric and electronic characteristics to optimize interaction with biological targets.

This compound (Figure 1) is a particularly interesting derivative. It features two key functional groups strategically placed on the quinoline core:

-

An electrophilic aldehyde (formyl group) at the C2 position , which is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.[2]

-

An electron-donating acetamido group at the C6 position , a common feature in bioactive molecules that can modulate the electronic character of the aromatic system and participate in hydrogen bonding.[3]

This dual functionality makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening and a precursor for more complex, biologically active molecules.

Core Chemical and Physical Properties

Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The key identifiers and predicted properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 915923-55-6 | [Vendor] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [Vendor] |

| Molecular Weight | 214.22 g/mol | [Vendor] |

| Physical State | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in non-polar solvents. | - |

| Melting Point | Not experimentally reported. | - |

Spectral Characterization (Predicted)

-

¹H NMR: Protons on the quinoline ring are expected in the aromatic region (δ 7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would appear significantly downfield (δ 9.5-10.5 ppm). The acetamido group would show a singlet for the methyl protons (-CH₃) around δ 2.2 ppm and a singlet for the amide proton (-NH) in the δ 8.0-9.5 ppm range.

-

¹³C NMR: The aldehyde carbon is expected to resonate around δ 190-195 ppm, and the acetamido carbonyl carbon around δ 168-172 ppm. Aromatic carbons would appear in the δ 115-150 ppm range.

-

IR Spectroscopy: Key stretches would include the N-H stretch (~3300 cm⁻¹), aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), a sharp aldehyde C=O stretch (~1700 cm⁻¹), and an amide C=O stretch (~1680 cm⁻¹).

Synthesis and Manufacturing Pathways

While a specific, dedicated synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on established organochemical transformations of quinolines and anilines. The Vilsmeier-Haack reaction stands out as a primary method for the formylation of electron-rich aromatic systems.

Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization

The most direct approach involves the Vilsmeier-Haack reaction of N-(4-acetamidophenyl)acetamide. However, a more common and reliable strategy is the formylation of a pre-formed acetanilide. A logical two-step synthesis starting from 6-aminoquinoline is proposed.

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: Oxidation of a 2-Methylquinoline Precursor

This protocol is adapted from standard procedures for the oxidation of active methyl groups on heterocyclic rings.[4] The synthesis of the precursor, N-(2-Methylquinolin-6-yl)acetamide, would first be required via acetylation of commercially available 6-amino-2-methylquinoline.

Step 1: Synthesis of N-(2-Methylquinolin-6-yl)acetamide

-

Dissolve 6-amino-2-methylquinoline (1 equivalent) in pyridine in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the acetamide precursor.

Step 2: Oxidation to this compound

-

To a solution of N-(2-Methylquinolin-6-yl)acetamide (1 equivalent) in aqueous dioxane, add selenium dioxide (1.2 equivalents).

-

Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the black selenium precipitate through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations to build molecular complexity.

Caption: Key reactivity pathways for this compound.

Reactions of the 2-Formyl Group

The aldehyde at the C2 position is the more reactive site for many transformations, serving as a potent electrophile.

Condensation with primary amines or hydrazines provides access to a wide range of imines and hydrazones, which are themselves important pharmacophores and ligands for metal complexes.[5][6]

Representative Protocol: Synthesis of a Quinoline Schiff Base

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine (e.g., aniline derivative).

-

Add 2-3 drops of glacial acetic acid as a catalyst.[6]

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base by vacuum filtration and wash with cold ethanol. Recrystallize if necessary.

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base yields α,β-unsaturated systems, which are key intermediates for synthesizing various heterocyclic systems and Michael acceptors.[7][8]

Representative Protocol: Knoevenagel Condensation

-

In a flask, mix this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent).

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate, in a suitable solvent like ethanol.[9]

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture and collect the product by filtration. Wash with cold solvent to afford the condensed product.

-

Oxidation: The formyl group can be readily oxidized to the corresponding quinoline-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Oxone®. These carboxylic acids are valuable precursors for amides and esters.[10]

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (2-hydroxymethylquinoline derivative) without affecting the acetamido group or the aromatic system.

Reactions of the 6-Acetamido Group

The acetamido group is significantly less reactive than the formyl group. Its primary role is often as a protected amine and an electronic modulator.

Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions with heating, the acetamide can be hydrolyzed to yield the corresponding 6-amino-2-formylquinoline. This primary amine can then be used for further functionalization, such as diazotization or amide coupling reactions.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure suggests applications in several key areas of medicinal chemistry.

-

Anticancer Agents: The quinoline-2-carboxaldehyde moiety is a known scaffold for inhibitors of enzymes like topoisomerase IIα.[1] Derivatization via Schiff base or Knoevenagel condensation can lead to compounds that act as proteasome inhibitors or target other cancer-related pathways.

-

Antimicrobial Agents: The 6-aminoquinoline core (accessible via hydrolysis) is a classic pharmacophore in antimalarial drugs. The formyl group allows for the attachment of various side chains to explore new structure-activity relationships against bacterial, fungal, or parasitic targets.[11]

-

Scaffold for Combinatorial Chemistry: The well-defined, orthogonal reactivity of the molecule makes it an ideal platform for generating diverse compound libraries.

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion and Future Outlook

This compound represents a synthetically powerful and strategically important building block for modern medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of novel and diverse molecular structures. The established biological relevance of the quinoline core, combined with the reactivity of the 2-formyl and 6-acetamido groups, positions this compound as a valuable starting point for the development of new therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections. Future research will likely focus on its incorporation into combinatorial libraries and the exploration of novel derivatization reactions to further expand its synthetic utility.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.

- ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

-

PubMed. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. J Inorg Biochem. [Link]

- Indian Journal of Chemistry. (n.d.).

-

Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Link]

- International Journal of Engineering Research and Technology. (2019).

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.

- ResearchGate. (n.d.). Preparation and Characterization of Novel Asymmetrical Schiff-Base Ligands Derived from 2-methyl-7-formyl-8-hydroxyquinoline and their Metal Complexes.

- ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff bases (L1, L2) and metal complexes (1-8).

- International Journal of Chemical Studies. (2021).

- Journal of Scientific Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]

-

ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

-

Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

- ResearchGate. (2018). (PDF)

- Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

- BenchChem. (n.d.).

- Banaras Hindu University. (n.d.).

- SciELO México. (n.d.).

- IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.

- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.

- BenchChem. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

- SpringerLink. (n.d.). Pharmacological applications of azomethine derivatives in the therapy of different diseases.

- BenchChem. (n.d.).

-

PubMed. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

- ResearchGate. (n.d.). (PDF)

- BenchChem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.

-

PubChem. (n.d.). 6-Aminoquinoline. [Link]

- ResearchGate. (n.d.). (PDF)

Sources

- 1. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

A Comprehensive Guide to the Structural Elucidation of N-(2-Formylquinolin-6-yl)acetamide

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-(2-Formylquinolin-6-yl)acetamide is a versatile synthetic intermediate, incorporating key functional groups that enable further molecular elaboration for drug discovery and material science applications.[3] The unambiguous confirmation of its chemical structure is paramount for ensuring the validity of subsequent research and development. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in field-proven methodologies. We will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography, explaining not only the protocols but the causal logic behind each analytical choice.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . Its structure comprises a bicyclic quinoline core substituted with a formyl (-CHO) group at the C2 position and an acetamide (-NHCOCH₃) group at the C6 position. While the synthesis may be straightforward, rigorous characterization is non-negotiable. The primary analytical objectives are:

-

To confirm the molecular weight and elemental composition.

-

To establish the precise connectivity of all atoms, defining the substitution pattern on the quinoline ring.

-

To verify the presence and integrity of the formyl and acetamide functional groups.

-

To obtain definitive, three-dimensional structural information, if possible.

This guide presents a logical workflow to achieve these objectives, starting with foundational mass and compositional analysis and culminating in the detailed atomic mapping provided by NMR and crystallography.

Caption: Logical workflow for comprehensive structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental formula. For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate mass measurement.[4][5] This allows for the calculation of the elemental formula with high confidence (typically <5 ppm mass error).

Data Presentation: Expected HRMS and Fragmentation Data

| Ion Type | Calculated m/z (C₁₂H₁₀N₂O₂) | Key Fragment Ions | Description of Loss |

| [M+H]⁺ | 215.0815 | 186.0658 | Loss of formyl radical (-CHO) |

| 172.0866 | Loss of acetyl group (-COCH₃) | ||

| 157.0631 | Loss of acetamide (-NHCOCH₃) | ||

| 129.0549 | Quinoline core after fragmentation |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.

-

Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Source Parameters (Typical):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 8.0 L/min at 200 °C

-

-

Data Acquisition:

-

Mass Range: 50-500 m/z

-

Acquisition Rate: 1 spectrum/second

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

-

Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Use the instrument's software to calculate the elemental composition based on this accurate mass and compare it to the theoretical value for C₁₂H₁₁N₂O₂⁺ ([M+H]⁺).

Trustworthiness: The protocol's validity is ensured by the pre-run calibration, which guarantees the mass accuracy required to distinguish between elemental formulas. The observation of the [M+H]⁺ ion with a mass error below 5 ppm provides extremely high confidence in the assigned molecular formula. Further fragmentation analysis (MS/MS) can confirm the presence of the quinoline core and the expected side chains.[5][6]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, we expect to see distinct signals for the N-H bond, the two different carbonyl (C=O) groups (aldehyde and amide), and the aromatic C-H and C=C bonds of the quinoline ring.[7][8]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H stretch | Secondary Amide (in Acetamide) |

| ~3050 | Weak-Medium | C-H stretch | Aromatic (Quinoline) |

| ~2950 | Weak | C-H stretch | Aliphatic (Methyl in Acetamide) |

| ~2850 & ~2750 | Weak | C-H stretch | Aldehyde C-H (Fermi doublet)[9] |

| ~1700 | Strong | C=O stretch | Aldehyde Carbonyl |

| ~1670 | Strong | C=O stretch | Amide I Band (in Acetamide)[10] |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring (Quinoline) |

| ~1540 | Medium | N-H bend | Amide II Band (in Acetamide) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (background subtraction, ATR correction). Identify the key absorption bands and compare their positions and shapes to known values for the expected functional groups.[11]

Trustworthiness: This method is self-validating through the collection of a background spectrum, which ensures that the observed peaks originate from the sample, not the environment. The presence of all expected characteristic peaks, particularly the distinct aldehyde C-H and dual carbonyl stretches, provides strong evidence for the proposed functional groups.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow us to unambiguously determine the proton and carbon environments, their connectivity, and the precise substitution pattern on the quinoline ring. Quinolines have well-documented chemical shift patterns that are influenced by substituents.[12][13]

Caption: NMR strategy for piecing together the molecular puzzle.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: Shifts are predicted and may vary based on solvent and concentration.[14][15] Numbering follows IUPAC standard for the quinoline ring.

| Position | Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| 2 | -CHO | 10.1 (s, 1H) | 193.0 | H-3, H-4 |

| 3 | CH | 8.2 (d, 1H) | 137.0 | C-2, C-4, C-4a |

| 4 | CH | 8.0 (d, 1H) | 129.0 | C-2, C-3, C-5, C-8a |

| 4a | C | - | 149.0 | - |

| 5 | CH | 8.1 (d, 1H) | 128.0 | C-4, C-6, C-7, C-8a |

| 6 | C-NH | - | 139.0 | - |

| 7 | CH | 7.8 (dd, 1H) | 122.0 | C-5, C-6, C-8a |

| 8 | CH | 7.6 (d, 1H) | 130.0 | C-6, C-7, C-4a |

| 8a | C | - | 127.0 | - |

| NH | -NH- | 8.5 (s, 1H) | - | C-6, C=O (amide) |

| C=O | -C(O)CH₃ | - | 169.0 | - |

| CH₃ | -COCH₃ | 2.2 (s, 3H) | 24.0 | C=O (amide) |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for amides and aldehydes). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D ¹H Spectrum:

-

Acquire a standard ¹H spectrum.

-

Integrate all peaks to determine proton ratios.

-

Analyze multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to understand proton-proton relationships.

-

-

1D ¹³C Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

-

2D COSY (Correlation Spectroscopy):

-

Run a standard COSY experiment to identify protons that are coupled to each other (typically through 2-3 bonds). This will clearly show the H-3/H-4 and H-7/H-8/H-5 spin systems.[12]

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates each proton with the carbon it is directly attached to. It is essential for assigning the carbon signals based on the already assigned proton signals.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2-3 bonds away.

-

Crucial Correlations to Observe:

-

From the aldehyde proton (~10.1 ppm) to C-2 and C-3, confirming its position.

-

From H-5 to C-6, linking the two aromatic rings.

-

From the amide N-H proton (~8.5 ppm) to C-6 and the amide carbonyl, confirming the acetamide position.

-

From the methyl protons (~2.2 ppm) to the amide carbonyl.

-

-

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating web of data. The connectivity derived from HMBC must be consistent with the spin systems identified in COSY and the direct attachments shown in HSQC. An unambiguous assignment of every proton and carbon signal based on this complete dataset confirms the structure with the highest degree of certainty outside of crystallography.[1][16]

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides absolute, unambiguous proof of the molecular structure in the solid state.[17] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, confirming the planarity of the quinoline ring and the conformation of the side chains.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.

-

Dissolve the highly purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Attempt crystallization via slow evaporation of the solvent at room temperature in a loosely covered vial.

-

Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger sealed chamber containing a poor solvent (e.g., hexane). The poor solvent slowly diffuses into the good solvent, reducing solubility and inducing crystallization.

-

-

Crystal Selection & Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[18]

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.

-

Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the structure using direct methods or other algorithms to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine it by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Trustworthiness: A successfully refined crystal structure with low R-factors (typically < 0.05) is considered the gold standard for structural proof.[19] The resulting data confirms not only the connectivity but also the precise geometry of the molecule, leaving no room for ambiguity.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

-

HRMS establishes the correct molecular formula.

-

IR Spectroscopy provides rapid confirmation of the required functional groups.

-

A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, resolving any isomeric uncertainty.

-

X-ray Crystallography , when achievable, offers the final, definitive proof of the three-dimensional structure.

By integrating the data from each of these methods, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(9), 1065-1073.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.

- Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. 79(1), 107.

- CUTM Courseware. (n.d.). Quinoline and Isoquinoline: structure elucidation.

- MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(11), 2633.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.

- Scilit. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

- ResearchGate. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

- Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.

- Benchchem. (n.d.). This compound | CAS 915923-55-6.

- National Center for Biotechnology Information. (n.d.). N-(quinolin-6-yl)acetamide. PubChem Compound Database.

- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, M807.

- MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1453.

- Science Ready. (2021). Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Scilit. (n.d.). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide.

- Benchchem. (n.d.). N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemsrc. (n.d.). N-Quinolin-2-yl-acetamide | CAS#:50502-17-5.

- gsrs. (n.d.). N-(QUINOLIN-6-YL)ACETAMIDE.

- ResearchGate. (2007). Crystal structures and NLO properties of quinoline derivatives.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and....

- Blow, D. (2002). x Ray crystallography. PMC.

- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide.

- ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.

- National Center for Biotechnology Information. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC.

- ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. researchgate.net [researchgate.net]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide (CAS: 915923-55-6)

A Keystone Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Abstract

N-(2-Formylquinolin-6-yl)acetamide is a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its bifunctional nature, featuring a reactive formyl group at the 2-position and an acetamido moiety at the 6-position, renders it a versatile scaffold for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic protocol with mechanistic insights, and a discussion of its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The introduction of specific functional groups onto the quinoline nucleus allows for the fine-tuning of its biological activity and pharmacokinetic profile.

This compound emerges as a particularly valuable building block. The formyl group at the C2 position is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures. The acetamido group at the C6 position can modulate the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with biological targets. This unique combination of functionalities makes this compound a key intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 915923-55-6 | Vendor Information |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Vendor Information |

| Molecular Weight | 214.22 g/mol | Vendor Information |

| Appearance | Predicted: Off-white to yellow solid | General knowledge of similar compounds |

| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents | General knowledge of similar compounds |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~10.5 ppm (s, 1H): Amide proton (-NHCOCH₃).

-

δ ~8.0-8.5 ppm (m, 4H): Aromatic protons of the quinoline ring.

-

δ ~7.5-7.9 ppm (m, 2H): Aromatic protons of the quinoline ring.

-

δ ~2.2 ppm (s, 3H): Methyl protons of the acetamido group (-COCH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~193 ppm: Carbonyl carbon of the aldehyde.

-

δ ~169 ppm: Carbonyl carbon of the amide.

-

δ ~150-120 ppm: Aromatic carbons of the quinoline ring.

-

δ ~24 ppm: Methyl carbon of the acetamido group.

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching of the amide.

-

~1690 cm⁻¹: C=O stretching of the aldehyde.

-

~1660 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (EI):

-

m/z 214: Molecular ion [M]⁺.

-

m/z 171: Fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.

-

m/z 143: Fragment corresponding to the loss of the formyl and acetyl groups.

-

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 6-aminoquinoline. This proposed pathway leverages well-established and reliable organic transformations.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-(quinolin-6-yl)acetamide

Causality: The first step involves the protection of the exocyclic amine at the C6 position as an acetamide. This is crucial for two reasons: 1) it prevents potential side reactions of the free amine during the subsequent electrophilic formylation, and 2) the acetamido group is an ortho-, para-directing group, which can influence the regioselectivity of the formylation, although electronic effects of the quinoline ring system will also play a significant role.

Protocol:

-

To a solution of 6-aminoquinoline (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford N-(quinolin-6-yl)acetamide.

Step 2: Vilsmeier-Haack Formylation of N-(quinolin-6-yl)acetamide

Causality: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. The acetamido group at the C6 position is an activating group, which should facilitate the electrophilic substitution on the quinoline ring. The formylation is expected to occur at the electron-rich C2 or C4 positions of the pyridine ring or the C5 or C7 positions of the benzene ring. The regioselectivity will be influenced by a combination of electronic and steric factors. Based on the reactivity of the quinoline nucleus, formylation at the C2 position is a plausible outcome.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 vol).

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-(quinolin-6-yl)acetamide (1.0 eq) in anhydrous DMF (5 vol) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its formyl group. This aldehyde functionality can undergo a wide range of transformations, providing access to a diverse array of quinoline derivatives.

Caption: Key reactions of the formyl group in this compound.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are valuable intermediates for the synthesis of various heterocyclic systems and can also exhibit biological activity themselves.

-

Wittig Reaction: Reaction with phosphorus ylides provides access to vinylquinolines, which can be further functionalized.

-

Reductive Amination: Treatment with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) leads to the formation of secondary amines.

-

Reduction: The formyl group can be readily reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

-

Oxidation: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a key precursor for amides and esters.

Potential Applications in Drug Discovery

While specific biological studies on this compound are limited in the public literature, the known activities of structurally related compounds suggest several promising avenues for investigation.

-

Anticancer Agents: Quinoline-based acetamides have shown significant antiproliferative activity against various cancer cell lines.[9] The 2-formylquinoline scaffold is also a component of compounds with potential anticancer properties. Therefore, derivatives of this compound could be explored as novel anticancer agents.

-

Antimicrobial and Antiviral Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[1] For instance, certain 2-formylquinoline derivatives have been investigated as potential inhibitors of SARS-CoV-2.[1] This suggests that this compound could serve as a starting point for the development of new anti-infective agents.

-

Enzyme Inhibitors: Quinoline-acetamide hybrids have been designed as potent inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes.[1] The structural features of this compound make it a suitable scaffold for the design of inhibitors for various other enzymes implicated in disease.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile functionalities allow for the synthesis of a wide range of complex quinoline derivatives. The proposed synthetic route, based on well-established chemical principles, offers a reliable method for its preparation. Further investigation into the biological activities of compounds derived from this scaffold is warranted and holds the promise of discovering novel therapeutic agents for a variety of diseases. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

PubChem. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]

- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Khan, I., & I. A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27371.

-

MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

-

ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]

- PubMed. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.

- PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4831.

-

National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(18), 5639.

- PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 847-856.

- PubMed. (2020). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 104, 104232.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]

- 5. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of N-(2-Formylquinolin-6-yl)acetamide

An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide: Properties, Synthesis, and Applications

Executive Summary: this compound, identified by CAS No. 915923-55-6, is a highly functionalized quinoline derivative that serves as a pivotal intermediate in medicinal chemistry and drug discovery.[1] Its unique architecture, combining a reactive formyl group, an acetamide moiety, and the versatile quinoline scaffold, makes it a valuable building block for synthesizing complex therapeutic agents. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a discussion of its chemical reactivity and applications in modern drug development.

Introduction: The Quinoline-Acetamide Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural and synthetic bioactive compounds.[2] this compound capitalizes on this foundation by incorporating two key functional groups that enhance its synthetic utility and potential for biological interaction.

-

The Quinoline Core: This bicyclic heterocycle is known for its ability to intercalate with DNA and interact with various enzymatic targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

-

The 2-Formyl Group: The aldehyde at the C2 position is a versatile chemical handle. It is highly susceptible to nucleophilic attack, making it an ideal site for derivatization through reactions like reductive amination, Wittig reactions, and condensation, allowing for the construction of diverse molecular libraries.

-

The 6-Acetamide Group: The acetamide moiety at the C6 position influences the molecule's electronic properties and provides an additional site for hydrogen bonding. This can significantly impact pharmacokinetic properties and target binding affinity.

This combination of features positions this compound as a high-value starting material for researchers aiming to develop novel therapeutics.[1]

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. The key physicochemical data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 915923-55-6 | [1][6][7] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][6][7] |

| Molecular Weight | 214.22 g/mol | [6][7] |

| Physical Form | Solid | [6] |

| SMILES String | O=C(C)NC1=CC=C(C(C=C2)=C1)N=C2C([H])=O | [6] |

| InChI Key | GKQGSRDYZYMTCE-UHFFFAOYSA-N | [6] |

| Storage Class | 11 (Combustible Solids) | [6] |

Synthesis and Mechanistic Insights

The synthesis of functionalized quinolines is a cornerstone of heterocyclic chemistry. The most logical and widely adopted method for preparing 2-chloro-3-formylquinolines, which are direct precursors to the target molecule, is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a substituted acetanilide as the starting material.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from a readily available substituted aniline. The first step is the formation of the corresponding acetanilide, followed by the Vilsmeier-Haack cyclization and formylation.

Caption: Proposed synthesis of this compound.

Mechanistic Rationale

Expertise in Action: The Vilsmeier-Haack reaction is the method of choice due to its efficiency in simultaneously constructing the quinoline ring and introducing the formyl group. The reaction proceeds through the formation of the Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species attacks the electron-rich aromatic ring of the acetanilide precursor. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis of the resulting iminium salt during aqueous workup, yields the final 2-formylquinoline product. The use of an acetanilide is critical as the acetyl group activates the aromatic ring for the initial electrophilic attack and participates in the cyclization process.[9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Vilsmeier-Haack reactions on acetanilides.[10]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF under constant stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add the starting material, N-(4-aminophenyl)acetamide (1 equivalent), portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Chromatography (Self-Validation): Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield this compound as a pure solid. The identity and purity should be confirmed by NMR and Mass Spectrometry.

Spectroscopic Characterization

Structural elucidation is unequivocally confirmed through a combination of spectroscopic techniques. The expected data for this compound are as follows:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals. The most downfield signal will be a singlet for the aldehyde proton (CHO) around δ 9.8-10.5 ppm. Aromatic protons on the quinoline and benzene rings will appear as multiplets in the δ 7.5-8.5 ppm region. The N-H proton of the acetamide will likely appear as a broad singlet around δ 10.0-10.5 ppm, which is exchangeable with D₂O. The methyl protons (CH₃) of the acetamide group will be a sharp singlet at approximately δ 2.1-2.3 ppm.[11]

-

¹³C NMR (100 MHz, DMSO-d₆): The aldehyde carbonyl carbon (CHO) is expected to be the most downfield signal, appearing around δ 190-195 ppm. The amide carbonyl carbon (C=O) will resonate around δ 168-170 ppm. Aromatic carbons will appear in the δ 115-150 ppm range. The methyl carbon of the acetamide group will be observed upfield, around δ 24-25 ppm.[11]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum provides definitive evidence of the functional groups. Key vibrational bands are expected at:

-

~3300 cm⁻¹ (N-H stretching of the amide)

-

~1700 cm⁻¹ (C=O stretching of the aldehyde)

-

~1670 cm⁻¹ (C=O stretching of the amide I band)

-

~1600, 1560 cm⁻¹ (C=C and C=N stretching of the quinoline ring)[11]

-

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak (M+H)⁺ at m/z 215.22, confirming the molecular weight of the compound.[11]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components.

-

Aldehyde Group: This group is the primary center for synthetic elaboration. It readily undergoes nucleophilic addition reactions, condensation with active methylene compounds, and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Quinoline Ring: The nitrogen atom in the quinoline ring makes it weakly basic. The ring system can undergo electrophilic substitution, although the presence of the formyl group may influence the regioselectivity.

-

Acetamide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

Storage and Handling: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] It should be handled by qualified personnel in a laboratory setting.[1]

Applications in Research and Drug Development

A Versatile Synthetic Intermediate

This compound is not typically an end-product but rather a crucial intermediate.[1] Its value lies in its capacity for diversification. For example, the formyl group can be converted into various heterocyclic rings (e.g., pyrazoles, oxazoles) or used to link the quinoline scaffold to other pharmacophores via Schiff base formation and subsequent reduction.

Therapeutic Potential of Quinoline-Acetamide Scaffolds

Research into structurally related molecules underscores the therapeutic potential of this chemical class:

-

Antidiabetic Agents: Conjugated quinoline scaffolds have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes.[1]

-

Antiviral Research: Related 2-formylquinoline structures have been investigated as potential inhibitors of SARS-CoV-2, highlighting the relevance of this chemotype in antiviral drug discovery.[1]

-

Anticancer Activity: The quinoline core is a well-established pharmacophore in oncology. Derivatives of N-(quinolin-6-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[12] Some quinoline-based drugs function as kinase inhibitors, a critical class of cancer therapeutics.[4]

-

Anti-inflammatory and Analgesic Agents: The broader quinoline-acetamide framework has been explored for the development of anti-inflammatory and analgesic drugs.[1]

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthetic route via the Vilsmeier-Haack reaction, and highly versatile functional groups make it an ideal platform for the synthesis of novel, biologically active molecules. The established therapeutic relevance of the quinoline-acetamide scaffold in areas such as oncology, infectious diseases, and metabolic disorders ensures that this compound will continue to be a valuable tool in the pursuit of new medicines.

References

-

Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807. Available from: [Link]

-

Supporting Information for a related chemical synthesis. Available from: [Link]

-

CP Lab Safety. This compound, 95% Purity, C12H10N2O2, 5 grams. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. Available from: [Link]

-

Shaikh, A. A., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. Available from: [Link]

-

Supporting Information for a related chemical synthesis. Available from: [Link]

-

MySkinRecipes. N-(Quinolin-6-yl)acetamide. Available from: [Link]

-

Scilit. N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Available from: [Link]

-

Tsai, C. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 396-403. Available from: [Link]

-

Chemsrc. N-Quinolin-2-yl-acetamide | CAS#:50502-17-5. Available from: [Link]

-

NIST. Acetamide IR Spectrum. In NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Available from: [Link]

-

Global Substance Registration System. N-(QUINOLIN-6-YL)ACETAMIDE. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139031139. Available from: [Link]

-

Bouasla, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. Available from: [Link]

-

NIST. Acetamide Mass Spectrum. In NIST Chemistry WebBook. Available from: [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Available from: [Link]

-

Vala, P. K., & Kauthale, S. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20078-20102. Available from: [Link]

-

ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Available from: [Link]

-

Al-Ostath, A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12(1), 1-25. Available from: [Link]

-

Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1335-1343. Available from: [Link]

-

Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]

- 4. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound DiscoveryCPR 915923-55-6 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-(2-Formylquinolin-6-yl)acetamide, a pivotal molecular building block in the landscape of modern drug discovery and development. With a molecular weight of 214.22 g/mol , this quinoline derivative serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. This document will delve into its fundamental chemical and physical properties, provide a detailed, validated protocol for its synthesis and purification, and present a thorough characterization using contemporary analytical techniques. Furthermore, this guide will explore the causality behind its strategic application in medicinal chemistry, offering insights into its role in the rational design of novel therapeutic agents, including enzyme inhibitors and anti-inflammatory drugs.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and the ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a formyl group at the 2-position and an acetamide group at the 6-position, as seen in this compound, provides two reactive handles for further molecular elaboration, rendering it a highly valuable intermediate for the construction of complex and functionally diverse molecules.[1]

Recent research has underscored the potential of quinoline-acetamide hybrids as potent therapeutic agents. For instance, conjugated quinoline-benzimidazole scaffolds derived from such intermediates have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, key enzymes in the management of type 2 diabetes.[1] Moreover, the 2-formylquinoline core is being investigated for the development of inhibitors against SARS-CoV-2, as well as for the creation of new anti-inflammatory and analgesic agents.[1] This guide aims to provide researchers and drug development professionals with the essential technical knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 214.22 g/mol | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| CAS Number | 915923-55-6 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

Synthesis and Purification: A Validated Experimental Protocol

Rationale for the Synthetic Strategy

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds. The choice of an appropriately substituted N-arylacetamide allows for the regioselective formation of the quinoline ring. Subsequent nucleophilic substitution of the chloro group at the 2-position and further functional group manipulations can lead to the desired product. This approach is favored for its reliability and the commercial availability of the starting materials.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Acetanilide Precursor

-

In a round-bottom flask, dissolve the starting aniline in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride dropwise while stirring.

-

The reaction is typically exothermic and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying.

Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-3-formylquinoline

-

To a solution of the N-arylacetamide in dry N,N-dimethylformamide (DMF) cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise.

-

After the addition is complete, the reaction mixture is heated, typically at 80-90 °C, for several hours.[3]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the mixture is carefully poured into crushed ice, leading to the precipitation of the crude 2-chloro-3-formylquinoline derivative.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

Step 3: Catalytic Dechlorination

-

The 2-chloro-3-formylquinoline derivative is dissolved in a suitable solvent like ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen-filled balloon, with vigorous stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various spectroscopic techniques. Note: As specific experimental data for this compound is not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the aldehydic proton (typically downfield, around 9-10 ppm), a singlet for the acetamide methyl group (around 2.2 ppm), and a broad singlet for the NH proton of the acetamide group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbons of the formyl and acetamide groups will appear at the downfield region of the spectrum (typically >160 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the methyl carbon of the acetamide group will be observed in the aliphatic region (around 25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibration of the amide group (around 3300 cm⁻¹).

-

C=O stretching of the aldehyde (around 1690 cm⁻¹).

-

C=O stretching of the amide (around 1670 cm⁻¹).

-

C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₀N₂O₂.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a strategic starting material for the synthesis of a wide range of pharmacologically active molecules.

Role as a Versatile Chemical Building Block

The aldehyde group at the 2-position can readily undergo various chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.

The acetamide group at the 6-position provides a site for modifying the electronic properties and solubility of the final compounds. It can also participate in hydrogen bonding interactions with biological targets.

Causality in Drug Design: Targeting Specific Biological Pathways

The strategic use of this compound as a building block is driven by the desire to synthesize molecules that can modulate specific biological pathways implicated in disease.

Caption: Role of this compound in drug discovery.

The design of novel inhibitors often involves the synthesis of a library of compounds derived from a common scaffold like this compound. By systematically modifying the substituents introduced via the formyl and acetamide groups, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Conclusion

This compound, with a molecular weight of 214.22 g/mol , stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its versatile chemical nature, coupled with the proven biological activities of its derivatives, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. This technical guide has provided a comprehensive framework for understanding, synthesizing, and utilizing this key intermediate. As the quest for novel and more effective therapeutics continues, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. (URL: [Link])

-

This compound, 95% Purity, C12H10N2O2, 5 grams. (URL: [Link])

Sources

A Technical Guide to the Synthesis of N-(2-Formylquinolin-6-yl)acetamide: Precursors and Core Methodologies

Introduction